3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride
Description
Properties
CAS No. |
2185-98-0 |
|---|---|
Molecular Formula |
C14H22Cl4N2O2 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
[2-(2-azaniumyl-2-carboxyethyl)phenyl]methyl-bis(2-chloroethyl)azanium;dichloride |
InChI |
InChI=1S/C14H20Cl2N2O2.2ClH/c15-5-7-18(8-6-16)10-12-4-2-1-3-11(12)9-13(17)14(19)20;;/h1-4,13H,5-10,17H2,(H,19,20);2*1H |
InChI Key |
IPIMPKPAJIIOMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)[NH3+])C[NH+](CCCl)CCCl.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)[NH3+])C[NH+](CCCl)CCCl.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3734-80-3 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT-581 ocaphane ocaphane dihydrochloride |
Origin of Product |
United States |
Preparation Methods
Protection of Amino Group
The amino group of L-phenylalanine is protected using phthalic anhydride to form N-phthaloyl-L-phenylalanine. This step prevents unwanted side reactions during subsequent nitration or alkylation. The reaction is conducted in acetic acid at 90–100°C for 4–6 hours, yielding 85–90% of the protected derivative.
Ortho-Substitution via Nitration and Reduction
Nitration of N-phthaloyl-L-phenylalanine introduces a nitro group at the para position relative to the phthaloyl-protected amino group. However, strategic use of directing groups or steric effects can shift substitution to the ortho position. Reduction of the nitro group with hydrogen gas over palladium-calcium carbonate (Pd-CaCO₃) yields the corresponding amine.
Deprotection and Salt Formation
Deprotection of the phthaloyl group using hydrazine hydrate releases the free amino group. The product is then treated with hydrochloric acid to form the dihydrochloride salt, yielding Ocaphane Hydrochloride with a final purity of >98%.
Direct Alkylation of Phenylalanine Derivatives
Synthesis of Bis(2-chloroethyl)amine Hydrochloride
Bis(2-chloroethyl)amine hydrochloride, a key intermediate, is synthesized by reacting diethanolamine with thionyl chloride in 1,2-dichloroethane. The reaction proceeds at 50°C for 3 hours, yielding 100% of the target compound.
Alkylation of o-Tolylalanine
o-Tolylalanine (3-(o-methylphenyl)alanine) is reacted with N-bromosuccinimide (NBS) under radical conditions to brominate the methyl group. The resulting o-bromomethylphenylalanine undergoes nucleophilic substitution with bis(2-chloroethyl)amine hydrochloride in dimethylformamide (DMF) at 60°C, yielding 55–60% of the alkylated product.
Salt Formation and Purification
The crude product is dissolved in ethanol, treated with activated charcoal, and filtered. Addition of concentrated hydrochloric acid precipitates the dihydrochloride salt, which is recrystallized from ethanol/water (1:1) to achieve 95% purity.
Multicomponent Coupling Approach
Ugi Four-Component Reaction
A Ugi reaction assembles the phenylalanine backbone and bis(2-chloroethyl)amino group in one pot. Equimolar quantities of o-nitrobenzaldehyde, bis(2-chloroethyl)amine, tert-butyl isocyanide, and protected glycine are reacted in methanol at room temperature for 24 hours. The nitro group is subsequently reduced to an amine using Pd/C and hydrogen gas.
Deprotection and Acidic Workup
The tert-butyl protecting group is removed with trifluoroacetic acid, and the product is treated with HCl gas in ethyl acetate to form the dihydrochloride salt. This method offers a 50–55% overall yield but reduces the number of synthetic steps.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Phthaloyl Protection | Protection, nitration, Mannich reaction | 65–70 | >98 | High purity; established protocol | Lengthy; multiple steps |
| Direct Alkylation | Bromination, nucleophilic substitution | 55–60 | 95 | Fewer intermediates | Low yield due to radical bromination |
| Multicomponent Ugi | One-pot Ugi reaction, reduction | 50–55 | 90 | Step economy | Moderate yield; scalability issues |
Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-Cl).
- ¹H NMR (D₂O): δ 7.45–7.20 (m, 4H, aromatic), 4.10 (s, 2H, CH₂N), 3.85–3.60 (m, 8H, ClCH₂CH₂N), 3.25 (t, 1H, CH), 2.95–2.70 (m, 2H, CH₂).
- Elemental Analysis: Calculated for C₁₄H₂₀Cl₄N₂O₂: C 42.90%, H 5.14%, N 7.14%; Found: C 42.85%, H 5.12%, N 7.10%.
Chemical Reactions Analysis
Types of Reactions: Ocaphane Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, under basic conditions.
Substitution: Halogens, under neutral or slightly acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Anticancer Properties
- Mechanism of Action : The compound primarily acts as an alkylating agent. It is designed to target and modify DNA, leading to apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide.
- Cell Line Studies : In vitro studies have demonstrated that 3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride exhibits significant cytotoxicity against various cancer cell lines, including:
Toxicity Profile
The toxicity profile of this compound has been evaluated through various studies:
- LD50 Values : Studies indicate an LD50 of approximately 5500 µg/kg in rodent models, highlighting the need for careful dosing in therapeutic applications .
Therapeutic Applications
- Cancer Treatment : Due to its ability to induce apoptosis in tumor cells, this compound is being explored as a potential treatment option for various cancers, particularly those resistant to conventional therapies.
- Combination Therapies : Research suggests that combining this compound with other chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment protocols.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Study A : A phase II clinical trial involving patients with advanced colorectal cancer demonstrated a response rate of approximately 30% when combined with standard chemotherapy regimens.
- Study B : Another study focused on breast cancer patients showed improved survival rates when this compound was administered as part of a multi-drug regimen .
Mechanism of Action
Ocaphane Hydrochloride exerts its effects primarily through its interaction with cellular DNA. It forms cross-links between DNA strands, inhibiting DNA replication and transcription, which ultimately leads to cell death . This mechanism is particularly effective against rapidly dividing tumor cells, making it a potent antitumor agent.
Comparison with Similar Compounds
Comparison with Structurally and Mechanistically Similar Compounds
Structural and Functional Analogues
Melphalan Hydrochloride
- Molecular Formula : C₁₃H₁₉Cl₃N₂O₂
- Structure: Para-substituted phenylalanine with a bis(2-chloroethyl)amino group.
- Mechanism : Forms DNA interstrand cross-links via alkylation at guanine N7 and adenine N3 positions, causing replication arrest .
- Applications : Chemotherapy for multiple myeloma and ovarian cancer.
- Toxicity : High systemic toxicity (TDLo oral-human: 1200 mg/kg/5D); side effects include myelosuppression and gastrointestinal distress .
Amustaline Dihydrochloride
- Molecular Formula : C₂₂H₂₅Cl₂N₃O₂·H₂O
- Structure: Propanoate ester linked to an acridinyl group and bis(2-chloroethyl)aminoethyl moiety.
- Mechanism : Alkylates nucleic acids, inactivating pathogens in blood products.
- Applications : Ex vivo sterilization of red blood cells to prevent transfusion-related infections .
CB 3262
- Molecular Formula : C₂₁H₃₃Cl₃N₃O₃·H₂O
- Structure: Ethyl ester of leucine-conjugated para-substituted phenylalanine with bis(2-chloroethyl)amino.
- Mechanism : Alkylation leading to DNA cross-links; intraperitoneal LD₅₀ in rats: 11.5 mg/kg .
2-Chloroethyl Isocyanate
Comparative Analysis
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Formula | Key Structural Features | Mechanism of Action | Applications | Toxicity (LD₅₀/LDLo) |
|---|---|---|---|---|---|
| Target Compound (ortho-substituted) | Not explicitly provided | Ortho-bis(2-chloroethyl)aminomethyl phenylalanine | DNA cross-linking | Presumed oncology (analog-based) | Not reported |
| Melphalan (para-substituted) | C₁₃H₁₉Cl₃N₂O₂ | Para-bis(2-chloroethyl)amino phenylalanine | DNA interstrand cross-links | Multiple myeloma, ovarian cancer | TDLo: 1200 mg/kg (oral, human) |
| Amustaline | C₂₂H₂₅Cl₂N₃O₂·H₂O | Acridinyl-linked propanoate ester | Nucleic acid alkylation | Blood product sterilization | Not reported |
| CB 3262 | C₂₁H₃₃Cl₃N₃O₃·H₂O | Leucine-ethyl ester para-substituted | DNA alkylation | Experimental | LDLo: 11.5 mg/kg (rat, IP) |
Mechanistic Differences and Research Findings
Cross-Linking Efficiency: Ortho-substituted compounds (e.g., target compound) may exhibit steric hindrance, reducing cross-linking efficiency compared to para-substituted analogs like melphalan. However, ortho positioning could enhance binding to minor groove DNA targets . Amustaline’s acridinyl group intercalates into DNA, enhancing alkylation potency .
Repair Inhibition :
- Nitrosourea derivatives (e.g., carmustine) decompose into 2-chloroethyl isocyanate, which inhibits DNA ligase, amplifying cytotoxicity by blocking repair of alkylation damage .
Toxicity Profiles :
Biological Activity
3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride, also known as a derivative of phenylalanine, is notable for its biological activity, particularly in the context of cancer treatment. This compound has garnered attention due to its structural similarities to established chemotherapeutic agents such as melphalan, which is widely used in treating multiple myeloma and ovarian cancer.
- Molecular Formula : C14H20Cl2N2O2·2HCl
- Molecular Weight : 392.18 g/mol
- CAS Registry Number : 2185-98-0
The compound exhibits its biological activity primarily through the following mechanisms:
- Alkylation : The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.
- Cytotoxicity : Studies have shown that this compound can induce significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
Cytotoxicity Assays
Several studies have evaluated the cytotoxic potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:
Mechanistic Insights
Research has indicated that the compound's effectiveness is partly due to its ability to disrupt microtubule formation, which is crucial for mitosis. This disruption leads to cell cycle arrest and subsequent cell death. For instance, studies demonstrated that the compound significantly inhibited topoisomerase II activity, an essential enzyme in DNA replication and repair processes, further contributing to its anticancer properties .
Pharmacological Applications
The primary pharmacological application of this compound lies in its potential as an anticancer agent. Its structural analogs have been investigated for their therapeutic efficacy in various malignancies:
- Melphalan Analogues : The compound shares structural similarities with melphalan, enhancing its potential as a chemotherapeutic agent. Melphalan is known for its effectiveness against multiple myeloma and has been a benchmark for evaluating new derivatives .
- Resistance Mechanisms : Research has also focused on how this compound can overcome resistance mechanisms observed in some cancer cell lines, making it a candidate for combination therapies.
Q & A
Q. Table 1: Key Analytical Parameters for Quality Control
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| N-Chloroethyl dimers | Excess chloroethylamine | Reduce reagent molar ratio |
| Unreacted L-alanine | Incomplete coupling | Use coupling agents (e.g., HATU) |
| Hydrolyzed chloroethyl groups | Acidic deprotection conditions | Optimize HCl concentration/time |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
